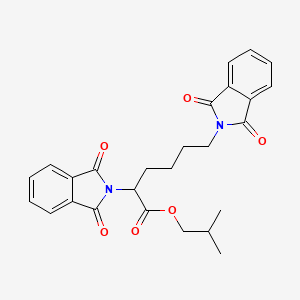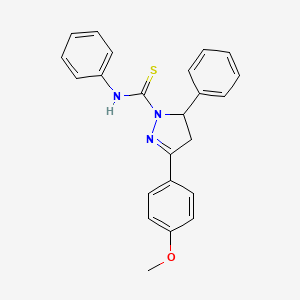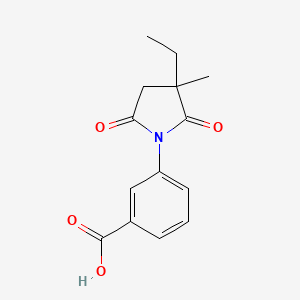![molecular formula C21H24N2O4 B4008196 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4008196.png)
3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves intricate chemical reactions, often utilizing specific starting materials and conditions to achieve high purity and specific activities. For example, Hoshino et al. (1997) synthesized a potent antagonist and agonist of serotonin receptors with high radiochemical purity using a labelled starting material, showcasing the complexity and precision required in synthetic chemistry [Hoshino et al., 1997]. Nimbalkar et al. (2018) described an ultrasound-assisted synthesis of novel derivatives, highlighting the application of green chemistry tools in synthesis [Nimbalkar et al., 2018].
Molecular Structure Analysis
Investigations into the molecular structure of similar compounds involve spectroscopic techniques and quantum chemical calculations. Renjith et al. (2014) and Ranjith et al. (2022) conducted studies on the optimized molecular structure, vibrational frequencies, and charge transfer within molecules, providing insights into the stability and electronic properties of such compounds [Renjith et al., 2014; Ranjith et al., 2022].
Chemical Reactions and Properties
The reactivity and chemical properties of compounds with similar structures have been studied to understand their potential applications and interactions. Shaabani et al. (2009) developed a novel method for synthesizing derivatives, showcasing the variety of reactions these compounds can undergo [Shaabani et al., 2009]. Studies by Tkachenko et al. (2016) on isomerization reactions further illustrate the chemical versatility of these molecules [Tkachenko et al., 2016].
Physical Properties Analysis
The physical properties, such as solubility, crystal structure, and polymorphism, play a crucial role in the application and handling of these compounds. Studies on the crystal and molecular structure, such as those by Collin et al. (1986), provide valuable information on the conformation and stability of these molecules [Collin et al., 1986].
Chemical Properties Analysis
Understanding the chemical properties, including reactivity, stability, and interactions with other molecules, is essential for exploring the full potential of these compounds. The work by Liu et al. (2014) on catalyst-free synthesis and the exploration of novel reactions by Zhou et al. (2005) highlight the ongoing research into the chemical behavior of similar molecules [Liu et al., 2014; Zhou et al., 2005].
Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Reactivity
Novel Synthesis Approaches
Research has demonstrated innovative methods for synthesizing complex compounds related to the chemical structure of interest, including the use of dimethyldioxirane oxidation and ultrasound-assisted synthesis. These methods have been applied to create novel derivatives with potential biological activities, such as anti-tubercular scaffolds, showcasing the versatility of this compound's derivatives in drug discovery (Lévai et al., 2002; Nimbalkar et al., 2018).
Chemical Reactivity and Molecular Docking Studies
Detailed studies on the molecular structure and chemical reactivity of compounds similar to the one have highlighted their potential in treating various diseases, including cardiovascular and cerebrovascular diseases. Molecular docking studies provide insights into the interaction of these compounds with biological targets, suggesting pathways for therapeutic application (Ranjith et al., 2022).
Potential Biological Applications
Antitubercular Activity
Derivatives of the compound have shown promising results in vitro against Mycobacterium tuberculosis, highlighting the potential for developing new antitubercular agents. These findings are supported by comprehensive synthesis techniques and biological evaluation, suggesting a valuable direction for future research in combating tuberculosis (Nimbalkar et al., 2018).
Evaluation for Antitumor Activities
Synthesis and docking analysis of novel quinazolin derivatives, as an extension of research into similar compounds, have shown significant antitumor agents. This underscores the importance of continued exploration of these chemical frameworks for potential therapeutic applications (El‐serwy et al., 2016).
Propiedades
IUPAC Name |
3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c24-19(22-11-16-5-2-8-27-16)14-3-1-4-15(10-14)23-20(25)17-12-6-7-13(9-12)18(17)21(23)26/h1,3-4,10,12-13,16-18H,2,5-9,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMGBPNCTKIXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(dimethylamino)-2-(2-methylphenyl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]acetamide](/img/structure/B4008125.png)
![4,4'-[(2-aminophenyl)methylene]diphenol](/img/structure/B4008130.png)


![3-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl propionate](/img/structure/B4008151.png)
![7-benzoyl-11-[4-(trifluoromethoxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4008164.png)
![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)


![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-(4-methylphenyl)-2-(4-nitrophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B4008184.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)

![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)